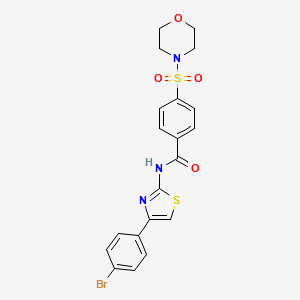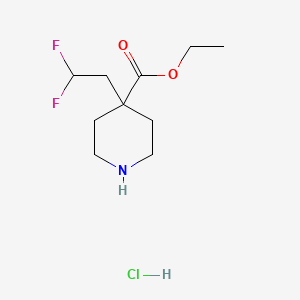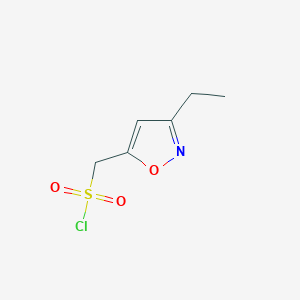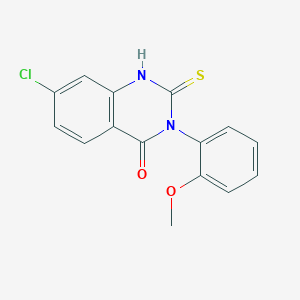
7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as ML141, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the quinazoline family of compounds and has been found to exhibit various biological activities.
Scientific Research Applications
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of quinazoline derivatives, including compounds structurally related to 7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. The synthesis processes often involve reactions with chlorosulfonic acid, ammonia gas, and other reagents, aiming to elucidate the structural and spectral properties of these compounds through techniques like IR, 1H-NMR, 13C-NMR, and mass spectral data analysis. For instance, Hayun et al. (2012) reported the synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide, emphasizing its structural confirmation via various spectral analyses (Hayun, M. Hanafi, Arry Yanuar, & S. Hudiyono, 2012).
Biological Activities
Quinazoline derivatives have shown significant promise in various biological activities, such as antimicrobial, antifungal, and anticancer effects. For example, compounds synthesized by Osarodion Peter Osarumwense (2022) demonstrated significant antibacterial activity against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli, indicating the potential for these compounds in treating bacterial infections (Osarodion Peter Osarumwense, 2022).
Another study by Joyce E. Gutiérrez et al. (2022) explored the antiproliferative activity of 7-chloro-(4-thioalkylquinoline) derivatives, highlighting their potential in inducing apoptosis and causing DNA/RNA damage in cancer cell lines. This research underscores the therapeutic potential of quinazoline derivatives in oncology (Joyce E. Gutiérrez, E. Fernandez-Moreira, Michael A. Rodriguez, & others, 2022).
Antihypertensive and Antidiabetic Potentials
The study by M. Rahman et al. (2014) on the synthesis and evaluation of quinazoline derivatives for their diuretic, antihypertensive, and anti-diabetic potentials presents another dimension of research. The compounds exhibited significant activity, comparing favorably with standard drugs, indicating their potential application in cardiovascular and metabolic disease management (M. Rahman, Ankita Rathore, A. Siddiqui, & others, 2014).
properties
IUPAC Name |
7-chloro-3-(2-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-20-13-5-3-2-4-12(13)18-14(19)10-7-6-9(16)8-11(10)17-15(18)21/h2-8H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZVMGGWBNBGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2580194.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2580197.png)
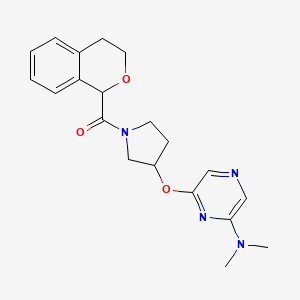
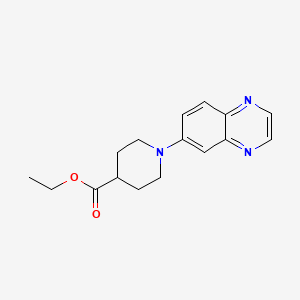
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580202.png)
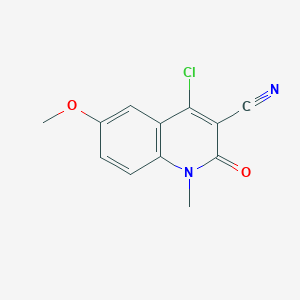
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2580205.png)
![Methyl 4-[2-{[(4-chloroanilino)carbonyl]amino}-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2580207.png)
